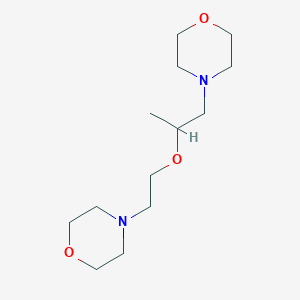
(4R)-4-Hydroxy-2,2-dimethylpentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-Hydroxy-2,2-dimethylpentan-3-one, also known as DHA (dihydroxyacetone), is a chemical compound that is commonly used in the cosmetic industry as a self-tanning agent. However, DHA also has significant potential in the field of scientific research due to its unique properties and mechanisms of action.
科学的研究の応用
(4R)-4-Hydroxy-2,2-dimethylpentan-3-one has been used in various scientific research applications such as:
1. DNA labeling: (4R)-4-Hydroxy-2,2-dimethylpentan-3-one can be used to label DNA for imaging and tracking purposes.
2. Protein labeling: (4R)-4-Hydroxy-2,2-dimethylpentan-3-one can be used to label proteins for imaging and tracking purposes.
3. Glycation studies: (4R)-4-Hydroxy-2,2-dimethylpentan-3-one has been used to study the glycation of proteins and its effects on various biological processes.
4. Chemical biology: (4R)-4-Hydroxy-2,2-dimethylpentan-3-one has been used in chemical biology to study the interactions between small molecules and biological systems.
作用機序
(4R)-4-Hydroxy-2,2-dimethylpentan-3-one is a reactive molecule that can react with various nucleophiles such as amino acids, proteins, and DNA. The reaction between (4R)-4-Hydroxy-2,2-dimethylpentan-3-one and these molecules results in the formation of stable adducts, which can be detected and quantified using various analytical techniques. The mechanism of action of (4R)-4-Hydroxy-2,2-dimethylpentan-3-one is based on the Maillard reaction, which is a non-enzymatic reaction between reducing sugars and amino acids. (4R)-4-Hydroxy-2,2-dimethylpentan-3-one reacts with the amino groups of proteins and amino acids to form stable adducts, which are responsible for the brown coloration of the skin after self-tanning.
Biochemical and Physiological Effects:
(4R)-4-Hydroxy-2,2-dimethylpentan-3-one has been shown to have various biochemical and physiological effects such as:
1. Induction of oxidative stress: (4R)-4-Hydroxy-2,2-dimethylpentan-3-one has been shown to induce oxidative stress in cells, which can lead to DNA damage and cell death.
2. Modulation of gene expression: (4R)-4-Hydroxy-2,2-dimethylpentan-3-one has been shown to modulate the expression of various genes involved in cellular processes such as apoptosis, inflammation, and metabolism.
3. Modification of protein structure and function: (4R)-4-Hydroxy-2,2-dimethylpentan-3-one can modify the structure and function of proteins by forming stable adducts with amino acids.
実験室実験の利点と制限
(4R)-4-Hydroxy-2,2-dimethylpentan-3-one has several advantages and limitations for lab experiments such as:
Advantages:
1. (4R)-4-Hydroxy-2,2-dimethylpentan-3-one is a highly reactive molecule that can react with various nucleophiles, making it a versatile tool for labeling and imaging studies.
2. (4R)-4-Hydroxy-2,2-dimethylpentan-3-one is a stable compound that can be easily synthesized and purified.
3. (4R)-4-Hydroxy-2,2-dimethylpentan-3-one is a non-toxic compound that can be used in various biological systems without causing any adverse effects.
Limitations:
1. (4R)-4-Hydroxy-2,2-dimethylpentan-3-one can induce oxidative stress in cells, which can lead to DNA damage and cell death.
2. (4R)-4-Hydroxy-2,2-dimethylpentan-3-one can modify the structure and function of proteins, which can affect the biological activity of the protein.
3. (4R)-4-Hydroxy-2,2-dimethylpentan-3-one can interfere with the function of various enzymes, which can affect the accuracy of enzymatic assays.
将来の方向性
(4R)-4-Hydroxy-2,2-dimethylpentan-3-one has several potential future directions such as:
1. Development of new (4R)-4-Hydroxy-2,2-dimethylpentan-3-one-based probes for imaging and tracking biological processes.
2. Investigation of the role of (4R)-4-Hydroxy-2,2-dimethylpentan-3-one in the glycation of proteins and its effects on various biological processes.
3. Development of new (4R)-4-Hydroxy-2,2-dimethylpentan-3-one-based drugs for the treatment of various diseases such as cancer and diabetes.
4. Investigation of the mechanism of action of (4R)-4-Hydroxy-2,2-dimethylpentan-3-one in various biological systems.
Conclusion:
In conclusion, (4R)-4-Hydroxy-2,2-dimethylpentan-3-one is a versatile chemical compound that has significant potential in the field of scientific research. Its unique properties and mechanisms of action make it a valuable tool for various research applications such as DNA labeling, protein labeling, glycation studies, and chemical biology. However, its advantages and limitations should be carefully considered when designing experiments to ensure accurate and reliable results. The future directions of (4R)-4-Hydroxy-2,2-dimethylpentan-3-one are promising, and further research is needed to fully understand its potential in various biological systems.
合成法
(4R)-4-Hydroxy-2,2-dimethylpentan-3-one can be synthesized through a multistep process starting from the reaction of 2,3-butanedione with nitroethane. The resulting nitro compound is then reduced to the corresponding amine, which is then oxidized to (4R)-4-Hydroxy-2,2-dimethylpentan-3-one. This process can be optimized to produce high yields of (4R)-4-Hydroxy-2,2-dimethylpentan-3-one with high purity.
特性
CAS番号 |
124089-61-8 |
|---|---|
製品名 |
(4R)-4-Hydroxy-2,2-dimethylpentan-3-one |
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
(4R)-4-hydroxy-2,2-dimethylpentan-3-one |
InChI |
InChI=1S/C7H14O2/c1-5(8)6(9)7(2,3)4/h5,8H,1-4H3/t5-/m1/s1 |
InChIキー |
CLDPAGCOQSJLSP-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C(=O)C(C)(C)C)O |
SMILES |
CC(C(=O)C(C)(C)C)O |
正規SMILES |
CC(C(=O)C(C)(C)C)O |
同義語 |
3-Pentanone, 4-hydroxy-2,2-dimethyl-, (R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



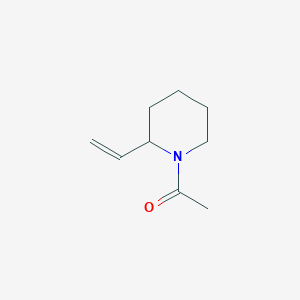
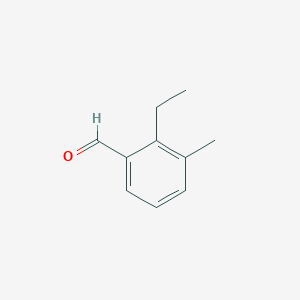



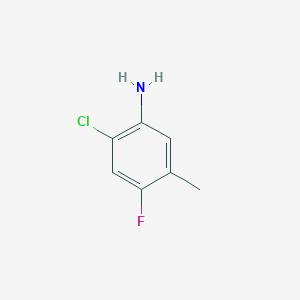
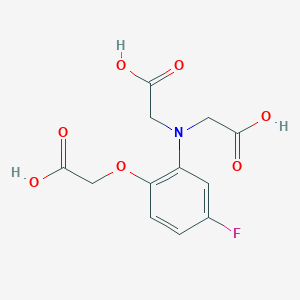
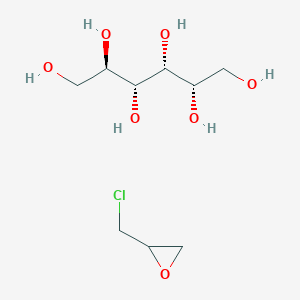
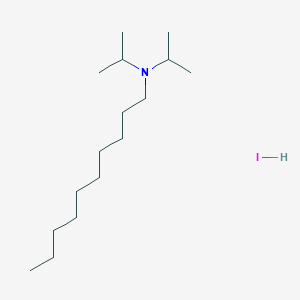
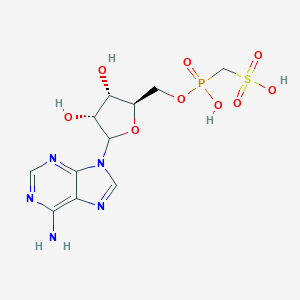
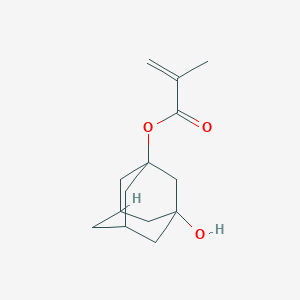
![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)

